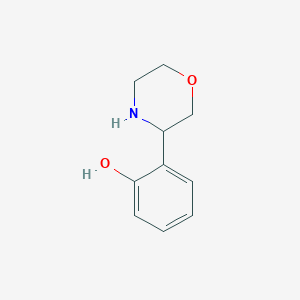
1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride is a compound that features an imidazole ring and a piperazine moiety. Imidazole is a five-membered ring containing two nitrogen atoms, while piperazine is a six-membered ring with two nitrogen atoms at opposite positions. The combination of these two structures in a single molecule makes this compound interesting for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. For example, the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivatives .
化学反応の分析
Types of Reactions
1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the imidazole and piperazine rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas. The reaction conditions can vary depending on the desired product, but they often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives .
科学的研究の応用
1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The piperazine moiety can interact with receptors and other proteins, influencing various biological pathways. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
1-(1H-imidazole-4-carbonyl)piperazine: Similar structure but with the imidazole ring substituted at a different position.
1-(1H-benzimidazole-2-carbonyl)piperazine: Contains a benzimidazole ring instead of an imidazole ring.
1-(1H-imidazole-2-carbonyl)morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-(1H-imidazole-2-carbonyl)piperazinedihydrochloride is unique due to its specific combination of the imidazole and piperazine rings. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H14Cl2N4O |
|---|---|
分子量 |
253.13 g/mol |
IUPAC名 |
1H-imidazol-2-yl(piperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C8H12N4O.2ClH/c13-8(7-10-1-2-11-7)12-5-3-9-4-6-12;;/h1-2,9H,3-6H2,(H,10,11);2*1H |
InChIキー |
NHUULLGXIIRDGX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2=NC=CN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




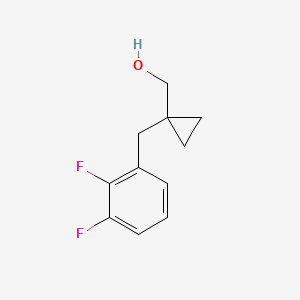
![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
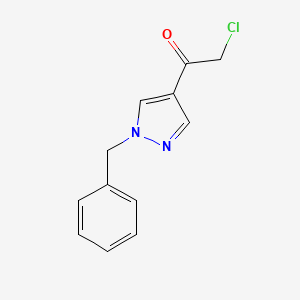
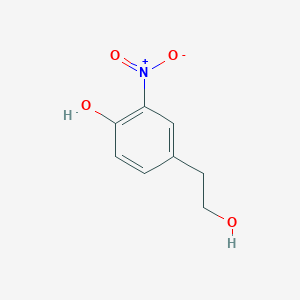
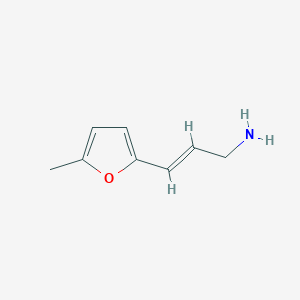
![rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis](/img/structure/B13588540.png)



![rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis](/img/structure/B13588562.png)
